molecular formula C12H18BNO5S B1532828 (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704095-44-2

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No. B1532828
CAS RN: 1704095-44-2
M. Wt: 299.16 g/mol
InChI Key: XJIYITKJDWOLOZ-UHFFFAOYSA-N
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Description

“(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO5S. It is offered by various chemical suppliers such as Benchchem and Amerigo Scientific .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For detailed property information, it’s recommended to refer to scientific literature or databases.

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives have been studied for their fluorescence quenching properties. For example, studies on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols show significant fluorescence quenching effects. This property is valuable in developing fluorescence-based sensors and studying molecular interactions in various solvents (H. S. Geethanjali et al., 2015).

Boronic Acid Catalysis

Boronic acids are emerging as potent catalysts in organic synthesis. They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions. This catalytic activity facilitates the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids, among other applications (D. Hall, 2019).

Sensing Applications

The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide ions lends them to a wide range of sensing applications. These interactions have been exploited in the development of sensors for homogeneous assays, heterogeneous detection, biological labeling, and the development of therapeutics (Karel Lacina et al., 2014).

Hierarchical Supramolecules and Organization

Boronic acids play a critical role in the formation of hierarchical supramolecules through "click reactions" with diols. This capability allows for the development of supramolecular polymers and well-defined network nanostructures, contributing to the creation of smart gels, chemosensors, and drug delivery systems (Y. Kubo et al., 2015).

Drug Delivery Systems

Boronic acids have been incorporated into polymeric carriers to improve the pharmacokinetics of drugs, including boronic acid-containing compounds. This approach enables stable encapsulation and targeted release of drugs, enhancing their therapeutic efficacy while mitigating side effects (A. Kim et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which would be specific to the context in which the compound is used .

Safety and Hazards

The safety and hazard information for this compound is not provided in the search results . For detailed safety information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS) or contact the supplier directly.

Future Directions

The future directions or potential applications of this compound are not provided in the search results. The future directions would be specific to the field in which the compound is being used .

properties

IUPAC Name

[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIYITKJDWOLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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